4-((3-Methylcyclobutyl)methoxy)benzaldehyde
Description
4-((3-Methylcyclobutyl)methoxy)benzaldehyde is a benzaldehyde derivative featuring a (3-methylcyclobutyl)methoxy substituent at the para position of the aromatic ring. The compound’s structure combines the electron-withdrawing aldehyde group with a sterically demanding methylcyclobutyl ether moiety.
Properties
IUPAC Name |
4-[(3-methylcyclobutyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-6-12(7-10)9-15-13-4-2-11(8-14)3-5-13/h2-5,8,10,12H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMESBKOWQYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-methylcyclobutylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-((3-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophiles. The benzene ring can also participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-((3-Methylcyclobutyl)methoxy)benzaldehyde and related benzaldehyde derivatives:
Substituent Effects on Properties
- Steric Effects : The methylcyclobutyl group introduces significant steric hindrance compared to smaller substituents like cyclopropylmethoxy or methoxy. This may reduce reactivity in nucleophilic aromatic substitution but enhance stability in hydrophobic environments .
- Electronic Effects : Fluorine (electron-withdrawing) and nitro groups (strongly electron-withdrawing) decrease electron density on the aromatic ring, altering reactivity in further synthetic modifications (e.g., condensation reactions) compared to the methylcyclobutyl group .
- Biological Activity: Triazole-containing derivatives exhibit notable anticancer activity, highlighting the role of heterocyclic substituents in medicinal chemistry . The methylcyclobutyl group’s bioactivity remains unexplored in the evidence.
Physical Properties
- Melting Points : While specific data for this compound are unavailable, bulkier substituents generally lower melting points due to reduced crystallinity. For example, 4-methoxy-3-methylbenzaldehyde is liquid at room temperature , whereas nitro-substituted derivatives are solids .
- Solubility : Methylcyclobutyl’s hydrophobicity likely reduces aqueous solubility compared to polar groups like triazoles or nitro .
Biological Activity
4-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound characterized by a methoxy group and a benzaldehyde moiety attached to a cyclobutane structure. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory and antimicrobial agent.
The compound's activity is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. This interaction may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzaldehyde derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by modulating the NF-kB signaling pathway. This pathway is crucial in regulating immune response and inflammation.
Case Studies
-
Study on Inhibition of Pro-inflammatory Cytokines
- Objective : To assess the effect of this compound on cytokine production.
- Method : In vitro assays were conducted using macrophage cell lines treated with the compound.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.
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Exploration of Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against multi-drug resistant strains.
- Method : Disk diffusion method was employed to measure the effectiveness against resistant bacterial strains.
- Results : The compound exhibited notable inhibition against resistant strains, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
